molecular formula C5H25Cl3CoN5 B1144259 Chloropentakis(methylamine)cobalt dichloride CAS No. 15392-59-3

Chloropentakis(methylamine)cobalt dichloride

Cat. No.: B1144259
CAS No.: 15392-59-3
M. Wt: 320.5777
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloropentakis(methylamine)cobalt dichloride is a coordination compound with the formula [Co(NH2Me)5Cl]Cl2. This compound features a cobalt(III) center surrounded by five methylamine ligands and one chloride ligand, with two additional chloride ions balancing the charge. It is of interest in various fields of chemistry due to its unique structural and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chloropentakis(methylamine)cobalt dichloride typically involves the reaction of cobalt(III) chloride with an excess of methylamine in an aqueous solution. The reaction can be represented as follows:

CoCl3+5NH2Me[Co(NH2Me)5Cl]Cl2\text{CoCl}_3 + 5 \text{NH}_2\text{Me} \rightarrow [\text{Co}(\text{NH}_2\text{Me})_5\text{Cl}] \text{Cl}_2 CoCl3​+5NH2​Me→[Co(NH2​Me)5​Cl]Cl2​

The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired complex .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity.

Scientific Research Applications

Chloropentakis(methylamine)cobalt dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloropentakis(methylamine)cobalt dichloride involves the coordination of the cobalt(III) center with the methylamine ligands and the chloride ligand. The compound’s reactivity is influenced by the electronic and steric effects of the ligands. For example, the chloride ligand can labilize the trans-amine’s hydrogen, facilitating substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • Chloropentakis(ethylamine)cobalt dichloride
  • Chloropentakis(propylamine)cobalt dichloride
  • Chloropentakis(butylamine)cobalt dichloride

Uniqueness

Chloropentakis(methylamine)cobalt dichloride is unique due to the specific steric and electronic effects imparted by the methylamine ligands. These effects influence the compound’s reactivity and stability, distinguishing it from similar compounds with different alkylamine ligands .

Properties

CAS No.

15392-59-3

Molecular Formula

C5H25Cl3CoN5

Molecular Weight

320.5777

Synonyms

chloropentakis(methylamine)cobalt dichloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.